molecular formula C11H16ClNO B1431769 2-Phenyl-1,4-oxazepane hydrochloride CAS No. 1423032-70-5

2-Phenyl-1,4-oxazepane hydrochloride

Cat. No.: B1431769
CAS No.: 1423032-70-5
M. Wt: 213.7 g/mol
InChI Key: WXRPYOWHVWLMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,4-oxazepane hydrochloride (CAS 1423032-70-5) is a chemical compound supplied for research and development purposes. The compound has a molecular formula of C11H16ClNO and a molecular weight of 213.70 g/mol . It is offered with a purity of 95% and should be stored at 2-8°C for stability . The 1,4-oxazepane scaffold is a seven-membered ring structure containing nitrogen and oxygen, which is of significant interest in medicinal chemistry. While detailed pharmacological data for this specific compound is not widely published, related 1,4-oxazepane derivatives have been explored in scientific research, including as subunits in molecules investigated as enzyme inhibitors . This indicates its potential utility as a versatile building block in drug discovery and organic synthesis. Researchers may find value in this compound for developing novel bioactive molecules or studying structure-activity relationships. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRPYOWHVWLMKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

One common approach involves cyclizing amino alcohols or amino ethers bearing a phenyl group. The cyclization is typically promoted under acidic or basic conditions in solvents such as ethanol or acetic acid, at temperatures ranging from 80 to 100 °C for several hours to ensure ring closure and optimal yield.

Phenyl Group Introduction

The phenyl substituent at the 2-position can be introduced either by using phenyl-substituted starting materials or by aromatic substitution reactions post-cyclization. The choice depends on the availability of precursors and desired stereochemical outcomes.

Formation of Hydrochloride Salt

The final step involves treating the free base oxazepane with hydrochloric acid, usually in an aqueous or alcoholic medium, to obtain the hydrochloride salt. This step improves the compound’s solubility and facilitates isolation and purification.

Representative Preparation Method (Based on Literature Data)

Step Reagents/Conditions Description Yield (%) Notes
1. Cyclization Amino alcohol precursor, acid catalyst (e.g., acetic acid), 80–100 °C, 4–6 h Intramolecular ring closure forming 1,4-oxazepane ring 60–75 Temperature and time optimized to maximize ring formation
2. Phenyl introduction Phenyl-substituted precursor or aromatic substitution reagent Incorporation of phenyl group at C-2 position 70–85 Phenyl group stabilizes intermediate structures
3. Hydrochloride formation HCl in ethanol or water, room temperature Conversion to hydrochloride salt >90 Enhances solubility and crystallinity

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • The use of controlled temperature conditions (80–100 °C) during cyclization minimizes side reactions and improves yield.
  • Acidic media facilitate ring closure but require careful monitoring to avoid decomposition.
  • Phenyl substituent introduction prior to ring closure often leads to better regioselectivity and higher overall yields.
  • Hydrochloride salt formation is critical for isolating the compound in a stable, water-soluble form.
  • Diastereomeric mixtures may form during synthesis; chromatographic techniques are essential for separation and yield optimization.
  • Alternative synthetic approaches, such as polymer-supported synthesis and novel catalytic methods, have been explored but require further development for scalability and efficiency.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Cyclization Temperature 80–100 °C Ensures ring formation, avoids side reactions
Reaction Time 4–6 hours Sufficient for complete cyclization
Solvent Ethanol, Acetic acid Facilitates reaction and solubility
Phenyl Introduction Method Precursor substitution or aromatic substitution Affects regioselectivity and yield
Hydrochloride Formation Room temperature, aqueous/ethanolic HCl Stabilizes compound, improves solubility
Yield Range 60–85% (overall) Dependent on reaction control and purification

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,4-oxazepane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring or the oxazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazepane derivatives, which can have different functional groups attached to the phenyl ring or the oxazepane ring .

Scientific Research Applications

Pharmaceutical Research

2-Phenyl-1,4-oxazepane hydrochloride is primarily investigated for its therapeutic potential in treating mental health disorders. Its mechanism as a monoamine reuptake inhibitor suggests efficacy in conditions such as depression and anxiety disorders.

Key Therapeutic Areas :

  • Depression : Studies indicate that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially alleviating depressive symptoms.
  • Anxiety Disorders : Its action on neurotransmitter systems may also provide relief from anxiety symptoms.

The compound has shown promise in various biological assays due to its ability to interact with specific molecular targets.

Mechanisms of Action :

  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism.
  • Receptor Modulation : The compound can bind to receptors affecting signal transduction pathways, influencing neuronal activity.

Synthesis of Derivatives

The synthesis of this compound often involves multi-step organic reactions, allowing for the creation of derivatives with potentially enhanced biological activities. Common methods include:

  • Cyclization reactions involving phenyl-substituted amines and epoxides.
Synthesis MethodDescription
CyclizationReaction of phenyl-substituted amines with epoxides under acidic conditions
Substitution ReactionsNucleophilic substitutions introducing various functional groups

Study 1: Monoamine Reuptake Inhibition

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant monoamine reuptake inhibition comparable to established antidepressants. This study involved in vitro assays measuring the compound's effect on serotonin and norepinephrine transporters.

Study 2: Neuropharmacological Effects

Research focused on the neuropharmacological profile of the compound revealed its potential neuroprotective effects. In animal models, administration of the compound led to improved cognitive function and reduced anxiety-like behaviors.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,4-Oxazepane Hydrochloride Derivatives

The following table compares 2-phenyl-1,4-oxazepane hydrochloride with structurally related compounds, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula CAS No. Molecular Weight (g/mol) Purity Key Applications/Findings
This compound Phenyl at C2 C₁₁H₁₄ClNO Not explicitly provided 211.69 (calculated) Not stated Likely intermediate for heterocyclic synthesis (inferred from analogs)
2-Methyl-1,4-oxazepane hydrochloride Methyl at C2 C₆H₁₂ClNO 1246456-36-9 163.62 99% Industrial-grade chemical for agrochemicals or APIs
6-Methyl-1,4-oxazepane hydrochloride Methyl at C6 C₆H₁₂ClNO EN300-393290 162.62 95% Building block in medicinal chemistry (e.g., bicyclic scaffolds)
7-Cyclopropyl-1,4-oxazepane hydrochloride Cyclopropyl at C7 C₈H₁₄ClNO CID 82594306 175.66 Not stated Structural novelty for drug design (predicted via SMILES/InChI modeling)
4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride Piperidinyl at C4 C₁₀H₂₀Cl₂N₂O 1909306-29-1 257.2 ≥95% Versatile applications in pharmaceuticals, agrochemicals, and material science
4-Benzyl-7,7-diphenyl-1,4-oxazepane hydrochloride Benzyl and diphenyl groups C₂₈H₂₆ClNO 60162-87-0 428.0 95+% Specialized building block for high-complexity organic synthesis

Key Structural and Functional Differences

  • Piperidinyl and benzyl substituents (e.g., in 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride) introduce additional nitrogen atoms or bulky groups, altering solubility and steric hindrance .
  • Salt Forms: Most analogs are monohydrochlorides, whereas 4-(Piperidin-4-yl)-1,4-oxazepane exists as a dihydrochloride, likely improving crystallinity and stability for industrial-scale synthesis .
  • Synthetic Utility :

    • Methyl-substituted derivatives (e.g., 2-methyl-1,4-oxazepane hydrochloride) are produced at 99% purity for industrial use, suggesting optimized synthetic protocols .
    • Ultrasound-assisted methods (as in ) could theoretically be adapted for synthesizing 2-phenyl-1,4-oxazepane derivatives, improving yields and reducing reaction times .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: Piperidine- and benzyl-substituted analogs are explicitly linked to drug discovery, targeting central nervous system (CNS) receptors or antimicrobial pathways .
  • For example, Thiophene fentanyl hydrochloride () warns of insufficient toxicological data, a common issue for novel heterocycles .

Biological Activity

2-Phenyl-1,4-oxazepane hydrochloride is a heterocyclic compound with significant biological activity, particularly noted for its potential therapeutic applications in various medical fields. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13_{13}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 213.71 g/mol
  • Structure : The compound features a seven-membered oxazepane ring containing one nitrogen and one oxygen atom, which contributes to its unique reactivity and biological properties.

This compound exhibits multiple mechanisms of action:

  • Monoamine Reuptake Inhibition : It acts as a monoamine reuptake inhibitor, suggesting potential efficacy in treating mood disorders such as depression and anxiety by modulating neurotransmitter levels in the brain.
  • Anticonvulsant Activity : Studies have indicated that this compound may possess anticonvulsant properties, making it a candidate for further research in epilepsy treatment .
  • Antifungal Potential : Preliminary investigations suggest antifungal activity, although specific mechanisms remain to be elucidated.

Anticonvulsant Activity

Research has demonstrated that this compound shows promise as an anticonvulsant agent. In animal studies using male NMRI mice, the compound was administered prior to inducing seizures with pentylenetetrazol (PTZ). The results indicated a significant reduction in seizure activity compared to control groups .

Therapeutic Applications

The compound is being explored for various therapeutic applications:

  • Inflammatory Conditions : Its potential use in treating inflammatory bowel disease and lupus nephritis has been suggested based on preliminary findings.
  • Respiratory Diseases : There is ongoing research into its effects on conditions like asthma, highlighting its versatility as a therapeutic agent.

Research Findings and Case Studies

Study TypeFindings
Anticonvulsant TestingSignificant reduction in seizure activity in PTZ-induced models .
Antifungal StudiesInitial indications of antifungal activity; further studies needed.
Therapeutic ApplicationsExplored for inflammatory bowel disease and respiratory conditions.

Pharmacokinetics and Bioavailability

Currently, the pharmacokinetics of this compound are not well-characterized. Studies have yet to establish its bioavailability and metabolic pathways. Understanding these factors is crucial for determining the therapeutic window and safety profile of the compound in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-1,4-oxazepane hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization reactions of precursors like amino alcohols or halogenated intermediates. Key steps include nucleophilic substitution at the oxazepane ring’s nitrogen or oxygen atoms, followed by HCl salt formation. Optimization involves adjusting solvent polarity (e.g., dichloromethane for nucleophilic substitutions), temperature (25–80°C), and catalysts (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or HPLC. For reproducibility, factorial design experiments (e.g., varying molar ratios and reflux times) are recommended to identify critical parameters .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm the oxazepane ring structure, phenyl group integration, and absence of impurities.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts via reverse-phase chromatography with a C18 column (acetonitrile/water mobile phase).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl percentages).
  • XRPD : Assess crystallinity and polymorphic forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use fume hoods for synthesis and weighing.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers at 2–8°C, away from oxidizing agents.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor decomposition via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and assess degradation products.
  • Humidity Tests : Use desiccators with controlled relative humidity (25–75%) to evaluate hygroscopicity .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian or ORCA) to model reaction pathways and transition states for substitutions or ring modifications.
  • Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinities.
  • Machine Learning : Train models on existing oxazepane datasets to predict reactivity or biological activity .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare literature data (e.g., reaction yields, byproducts) to identify variables like solvent purity or catalyst batch differences.
  • Controlled Replication : Repeat experiments under standardized conditions (fixed pH, anhydrous solvents) with in-line analytics (e.g., FTIR for real-time monitoring).
  • Statistical Validation : Apply ANOVA to assess significance of observed discrepancies .

Q. How can researchers optimize the compound’s pharmacological profile while minimizing off-target effects?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the phenyl or oxazepane positions; test in vitro (e.g., CYP450 inhibition assays).
  • ADME-Tox Profiling : Use Caco-2 cells for permeability, microsomal stability assays, and zebrafish models for acute toxicity.
  • Selectivity Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify off-target kinase interactions .

Q. What advanced separation techniques improve the scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Chemistry : Integrate microreactors with in-line separators (e.g., membrane filtration) to enhance yield and reduce byproducts.
  • SFC (Supercritical Fluid Chromatography) : Use CO2_2-based mobile phases for high-resolution purification of enantiomers.
  • Membrane Crystallization : Control particle size distribution during HCl salt formation for improved bioavailability .

Data Management and Validation

Q. How can chemical software improve data reproducibility in studies involving this compound?

  • Methodological Answer :

  • ELN (Electronic Lab Notebooks) : Digitally track experimental parameters (e.g., ChemAxon’s LabInventory).
  • Cheminformatics Tools : Use KNIME or Pipeline Pilot to automate data aggregation from HPLC, NMR, and MS.
  • Blockchain Validation : Implement decentralized ledgers (e.g., SciChain) to timestamp and verify raw data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-1,4-oxazepane hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenyl-1,4-oxazepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.